Ethyl 4-chloro-3,5-difluorobenzoate CAS 1256479-78-3
Ethyl 4-chloro-3,5-difluorobenzoate CAS 1256479-78-3
An In-Depth Technical Guide to Ethyl 4-chloro-3,5-difluorobenzoate (CAS 1256479-78-3): Synthesis, Properties, and Applications in Drug Discovery
Executive Summary: Ethyl 4-chloro-3,5-difluorobenzoate is a halogenated aromatic compound of significant interest to the chemical and pharmaceutical industries. Its polysubstituted benzene ring, featuring chlorine and fluorine atoms, makes it a valuable and versatile building block for the synthesis of complex organic molecules. The presence of these halogens can profoundly influence the physicochemical and biological properties of a parent molecule, enhancing attributes such as metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive technical overview of Ethyl 4-chloro-3,5-difluorobenzoate, detailing its properties, a robust synthesis protocol with mechanistic insights, its applications in drug discovery, and essential safety protocols. This document is intended for researchers, chemists, and professionals in the field of drug development.
Introduction & Significance
In modern medicinal chemistry, the strategic incorporation of halogen atoms into drug candidates is a cornerstone of lead optimization.[1] Chlorine and fluorine, in particular, offer a powerful toolkit for fine-tuning a molecule's pharmacokinetic and pharmacodynamic profile. The "magic chloro effect" can refer to the dramatic improvement in a drug's properties upon the introduction of a chlorine atom, which can act as a bioisostere for various functional groups and enhance lipophilicity.[1] Similarly, fluorine substitution is prized for its ability to increase metabolic stability by blocking sites of oxidation and to modulate the acidity or basicity of nearby functional groups, thereby improving target binding.[2]
Ethyl 4-chloro-3,5-difluorobenzoate, CAS 1256479-78-3, emerges as a key synthetic intermediate that embodies these principles. Its structure offers multiple points for further chemical modification, serving as a scaffold for novel therapeutics. Compounds derived from related chloro-fluoro benzoic acids have been explored as protein kinase inhibitors for cancer therapy and as agents for treating insulin resistance, highlighting the rich potential of this chemical class.[3] This guide serves to consolidate the technical knowledge surrounding this compound, empowering researchers to leverage its unique properties in their work.
Physicochemical & Spectral Properties
The precise empirical data for Ethyl 4-chloro-3,5-difluorobenzoate is not widely published. However, based on its structure and data from analogous compounds, we can reliably predict its key characteristics.
Table 1: Compound Identifiers
| Property | Value |
| CAS Number | 1256479-78-3[4] |
| Molecular Formula | C₉H₇ClF₂O₂ |
| Molecular Weight | 220.60 g/mol |
| IUPAC Name | ethyl 4-chloro-3,5-difluorobenzoate |
| InChI Key | PVIHLHXXVCVGTP-UHFFFAOYSA-N (for parent acid)[5] |
Table 2: Estimated Physicochemical Properties
| Property | Estimated Value | Rationale / Analog Comparison |
| Appearance | Colorless to light yellow liquid or low-melting solid | Similar ethyl and methyl benzoates are liquids or solids.[6][7] |
| Boiling Point | >240 °C (at atm. pressure) | Higher than Ethyl 4-chlorobenzoate (238 °C) due to increased molecular weight and polarity from fluorine atoms.[6][8] |
| Density | ~1.3 - 1.4 g/cm³ | Higher than Ethyl 4-chlorobenzoate (1.18 g/cm³) due to the presence of two heavier fluorine atoms.[6] |
| Solubility | Soluble in common organic solvents (Ethanol, Diethyl Ether, Dichloromethane). Insoluble in water. | Typical for organic esters. |
Spectral Analysis Profile (Predicted)
-
¹H NMR: The spectrum is expected to show two distinct sets of signals. The ethyl group will produce a quartet around δ 4.4 ppm (–O–CH₂ –CH₃) and a triplet around δ 1.4 ppm (–O–CH₂–CH₃ ). The single aromatic proton will appear as a doublet or a triplet (due to coupling with the two equivalent fluorine atoms) in the aromatic region (δ 7.5-8.0 ppm).
-
¹³C NMR: Expected signals include the ester carbonyl (C=O) around 165 ppm, aromatic carbons attached to fluorine and chlorine exhibiting complex splitting patterns, and the ethyl group carbons around 62 ppm (–O–C H₂) and 14 ppm (–C H₃).
-
¹⁹F NMR: A single resonance is expected for the two chemically equivalent fluorine atoms.
-
Mass Spectrometry (MS): The molecular ion (M⁺) peak would be observed at m/z 220. A characteristic M+2 isotope peak at m/z 222, with an intensity approximately one-third of the M⁺ peak, will confirm the presence of a single chlorine atom. Key fragmentation would involve the loss of the ethoxy group (–OC₂H₅).
-
Infrared (IR) Spectroscopy: Key absorption bands are predicted to be a strong C=O (ester) stretch around 1720-1740 cm⁻¹, C–O stretches in the 1100-1300 cm⁻¹ region, strong C–F stretches around 1200-1350 cm⁻¹, and a C–Cl stretch around 700-800 cm⁻¹. The NIST spectral database for the related compound Ethyl 4-chlorobenzoate shows a strong carbonyl peak at 1721 cm⁻¹ and aromatic signals in the 1600 cm⁻¹ region.[9]
Synthesis and Mechanism
The most direct and industrially scalable method for preparing Ethyl 4-chloro-3,5-difluorobenzoate is the Fischer esterification of its parent carboxylic acid, 4-chloro-3,5-difluorobenzoic acid. This classic reaction involves treating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst.
Caption: Workflow for the synthesis of the target ester.
Protocol 1: Synthesis via Fischer Esterification
This protocol is adapted from established methodologies for the esterification of similar fluorinated benzoic acids.[2]
-
Objective: To synthesize Ethyl 4-chloro-3,5-difluorobenzoate from 4-chloro-3,5-difluorobenzoic acid.
-
Expertise & Causality: The use of absolute ethanol and a dehydrating acid catalyst (H₂SO₄) is critical. Water is a byproduct of the reaction; its removal by the excess alcohol and catalyst drives the equilibrium towards the ester product, maximizing the yield according to Le Châtelier's principle.
-
Materials:
-
4-chloro-3,5-difluorobenzoic acid (1.0 eq)
-
Absolute Ethanol (10-20 eq, serves as solvent and reagent)
-
Concentrated Sulfuric Acid (H₂SO₄, ~0.1-0.2 eq, catalyst)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Diethyl ether or Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve 4-chloro-3,5-difluorobenzoic acid in absolute ethanol.
-
Catalyst Addition: While stirring, carefully and slowly add the concentrated sulfuric acid. The addition is exothermic and should be done cautiously.
-
Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 80-90°C) using a heating mantle.
-
Reaction Monitoring (Trustworthiness): The progress of the reaction should be monitored periodically (e.g., every 2-3 hours) using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting carboxylic acid spot indicates reaction completion. The reaction typically requires 6-12 hours.
-
Cooling and Quenching: Once complete, allow the mixture to cool to room temperature. Reduce the volume of ethanol using a rotary evaporator.
-
Neutralization: Carefully pour the reaction mixture into a beaker containing ice and water. Slowly add saturated sodium bicarbonate solution to neutralize the unreacted sulfuric acid and any remaining carboxylic acid. Continue addition until effervescence ceases.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product three times with diethyl ether or ethyl acetate.[10]
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove any residual salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude ester can be purified by vacuum distillation or column chromatography on silica gel if necessary.
-
Applications in Research & Drug Development
The primary value of Ethyl 4-chloro-3,5-difluorobenzoate lies in its role as a versatile chemical intermediate. Its trifunctionalized ring provides a rigid scaffold that can be elaborated into more complex molecules with potential therapeutic applications.
-
Scaffold for Bioactive Molecules: The ester can be hydrolyzed back to the highly functional carboxylic acid, which can then be coupled with various amines to form amides—a common linkage in many drug molecules. Alternatively, the aromatic ring itself can undergo further reactions, such as nucleophilic aromatic substitution or cross-coupling reactions, to introduce additional diversity.
-
Modulation of Drug Properties: Medicinal chemists can utilize this building block to systematically study structure-activity relationships (SAR). The specific placement of the chloro and difluoro substituents provides a unique electronic and steric profile that can be exploited to optimize a lead compound's binding to its target, improve its absorption, distribution, metabolism, and excretion (ADME) properties, and enhance its overall efficacy.[1][11]
-
Potential Therapeutic Targets: Given that related fluorinated benzoic acid derivatives have shown activity in inhibiting bacterial fatty acid biosynthesis and inducing apoptosis in cancer cells, this scaffold is a promising starting point for developing novel antibacterial and anticancer agents.[2]
Caption: The role of a building block in drug discovery.
Safety, Handling, and Storage
-
Hazard Identification: The parent acid, 4-chloro-3,5-difluorobenzoic acid, is classified as harmful if swallowed and causes skin, eye, and respiratory irritation (H302, H315, H319, H335).[5] It is prudent to assume the ester carries similar hazards.
-
Handling Precautions:
-
Always handle this chemical within a certified fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12]
-
Avoid inhalation of vapors and direct contact with skin and eyes.[13]
-
Keep away from heat, sparks, and open flames.[12]
-
-
Storage:
-
Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow it to enter the sewer system.
-
Conclusion
Ethyl 4-chloro-3,5-difluorobenzoate is more than a simple chemical compound; it is an enabling tool for innovation in pharmaceutical research. Its carefully arranged halogen substituents provide a unique combination of steric and electronic properties that are highly sought after in the design of modern therapeutics. By understanding its synthesis, properties, and potential applications, researchers are better equipped to design and create next-generation molecules with improved efficacy and safety profiles. This guide provides the foundational knowledge necessary to handle and utilize this valuable building block effectively and safely.
References
- The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. (2025). Benchchem.
- p-FLUOROBENZOIC ACID. (n.d.). Organic Syntheses Procedure.
- Method for the production of benzoic acid derivatives fluorinated on the nucleus. (1988).
- Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH 2 as a heterogeneous catalyst and process optimization by the Taguchi method. (2023). RSC Publishing.
- DeGRAW, J. I., CORY, M., & SKINNER, W. A. (n.d.). Fluorinated benzoic acid derivatives.
- Ethyl 4-chloro-3-(trifluoromethyl)
- Ethyl 3-chloro-4-(difluoromethoxy)benzoate | 1510018-84-4. (n.d.). Sigma-Aldrich.
- CAS 329941-84-6 | Ethyl [4-chloro-2-(3,5-difluorobenzoyl)
- Ethyl 4-chloro-3-ethoxy-5-fluorobenzo
- Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes. (1995).
- SAFETY D
- 4-Chloro-3,5-difluorobenzoic acid ethyl ester. (n.d.). Fluorochem.
- The preparation method of 4-chloro-2,5-difluorobenzoic acid. (2009).
- Ethyl 4-Chlorobenzoate | 7335-27-5. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).
- Ethyl-4-chlorobenzo
- 4-Chloro-3,5-difluorobenzoic acid | 1160573-19-2. (n.d.). Sigma-Aldrich.
- Buy Ethyl 3,4-difluorobenzo
- ETHYL 4-CHLOROBENZOATE CAS#: 7335-27-5. (n.d.). ChemicalBook.
- Ether, ACS - 2030 - SAFETY D
- Benzoic acid, 4-chloro-3-fluoro-, methyl ester. (n.d.). CymitQuimica.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PMC.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid - Google Patents [patents.google.com]
- 4. 4-Chloro-3,5-difluorobenzoic acid ethyl ester [chemdict.com]
- 5. 4-Chloro-3,5-difluorobenzoic acid | 1160573-19-2 [sigmaaldrich.com]
- 6. ETHYL 4-CHLOROBENZOATE CAS#: 7335-27-5 [m.chemicalbook.com]
- 7. Benzoic acid, 4-chloro-3-fluoro-, methyl ester [cymitquimica.com]
- 8. Ethyl 4-Chlorobenzoate | 7335-27-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. Ethyl-4-chlorobenzoate [webbook.nist.gov]
- 10. columbuschemical.com [columbuschemical.com]
- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
